Lipophilicity Control: 4-Methyl Substitution Lowers logP by 1.8 Units Relative to Unsubstituted Phenyl Analog
The 4-methyl substituent on 1-(4-methylphenyl)ethane-1,2-diamine (CAS 69810-75-9) yields a calculated XlogP of 0.2, in stark contrast to the more lipophilic 1-phenylethane-1,2-diamine (logP = 2.0457). This 1.8-unit reduction in logP represents a significant shift in partition coefficient, directly impacting compound retention in reversed-phase chromatography, membrane permeability, and oral bioavailability predictions .
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XlogP = 0.2 |
| Comparator Or Baseline | 1-phenylethane-1,2-diamine: logP = 2.0457 |
| Quantified Difference | 1.8-unit decrease in logP for the 4-methyl analog |
| Conditions | Calculated values from authoritative databases (XlogP for target, logP for comparator) |
Why This Matters
This quantifiable difference in lipophilicity informs solvent selection, purification strategies, and preliminary ADME property assessments, enabling scientists to choose the optimal diamine scaffold for their specific application without empirical trial and error.
